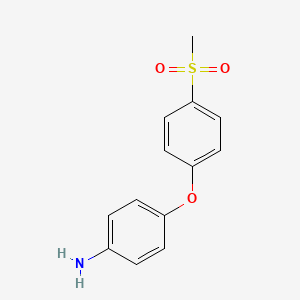

![molecular formula C8H15NO B1290049 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol CAS No. 116585-72-9](/img/structure/B1290049.png)

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

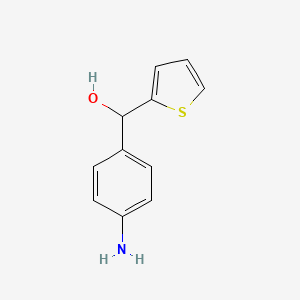

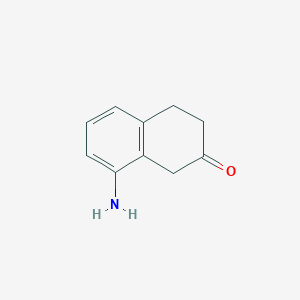

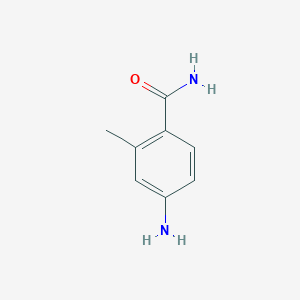

“2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol” is a chemical compound with the molecular formula C8H15NO . It is related to the class of organic compounds known as azabicyclo[2.2.1]heptanes .

Synthesis Analysis

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, which includes “2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol”, has been described in the literature. A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is used to synthesize these compounds . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis

The molecular structure of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol” is characterized by a bicyclic ring system, which includes a seven-membered ring with two carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol” and related compounds . The products of this reaction can be further functionalized to build up a library of bridged aza-bicyclic structures .Applications De Recherche Scientifique

Synthesis of Oxygenated Aza-Bicyclic Structures

2-Azabicyclo[2.2.1]heptane-2-ethanol: serves as a precursor in the synthesis of oxygenated aza-bicyclic structures. Utilizing palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, researchers can efficiently produce these structures with a broad array of substrates . These oxygenated aza-bicyclic compounds have potential applications in pharmaceuticals, where they can be used to create complex molecular frameworks found in many bioactive molecules.

Development of Adenosine Agonists

This compound is instrumental in the preparation of novel 1R or 1S 2-azabicyclo[2.2.1]heptane derivatives . These derivatives are particularly useful for preparing adenosine agonists . Adenosine agonists have therapeutic potential in treating a variety of conditions, including cardiac arrhythmias, pain, and inflammation.

Construction of Bridged Aza-Bicyclic Libraries

The ability to further functionalize the products of the initial synthesis means that 2-Azabicyclo[2.2.1]heptane-2-ethanol can be used to build up libraries of bridged aza-bicyclic structures . Such libraries are valuable for drug discovery programs, allowing for high-throughput screening of compounds for biological activity.

Orientations Futures

The future directions in the research and application of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol” and related compounds could involve further functionalization of the products of the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This could potentially lead to the development of a library of bridged aza-bicyclic structures with diverse applications .

Mécanisme D'action

Mode of Action

It’s known that the compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

Biochemical Pathways

The compound can be further functionalized to build up a library of bridged aza-bicyclic structures .

Propriétés

IUPAC Name |

2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-4-3-9-6-7-1-2-8(9)5-7/h7-8,10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMQCWWTXDQALT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CN2CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623040 |

Source

|

| Record name | 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116585-72-9 |

Source

|

| Record name | 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.